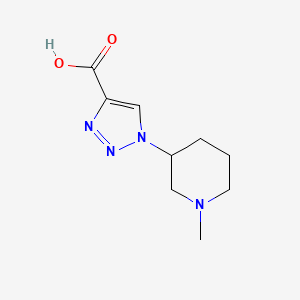
1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that combines a piperidine ring with a triazole ring, both of which are significant in medicinal chemistry The piperidine ring is a six-membered heterocycle containing one nitrogen atom, while the triazole ring is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the piperidine moiety. One common method is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne to form the triazole ring. The piperidine ring can be introduced through various methods, including nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition reaction and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the triazole or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
作用機序
The mechanism of action of 1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The piperidine ring can interact with various biological targets, while the triazole ring can enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-Methylpiperidine-3-carboxylic acid: Similar in structure but lacks the triazole ring.
1-(1-Methylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid: Similar but with a different substitution pattern on the piperidine ring.
1-(1-Methylpiperidin-3-yl)-1H-1,2,4-triazole-4-carboxylic acid: Similar but with a different triazole ring.
Uniqueness
1-(1-Methylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the specific combination of the piperidine and triazole rings, which can confer unique properties such as enhanced binding affinity and specificity in biological systems. This makes it a valuable compound for drug development and other applications.
特性
分子式 |
C9H14N4O2 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
1-(1-methylpiperidin-3-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H14N4O2/c1-12-4-2-3-7(5-12)13-6-8(9(14)15)10-11-13/h6-7H,2-5H2,1H3,(H,14,15) |
InChIキー |
UABAAXDHUYFFGT-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC(C1)N2C=C(N=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11798285.png)



![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11798305.png)
![7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11798310.png)




